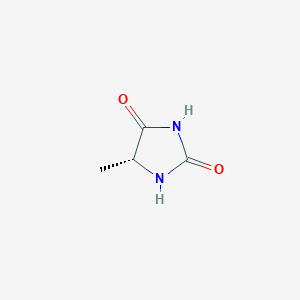
4-甲基伞形酮-N-乙酰基-β-D-葡萄糖胺苷
描述
4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide is a synthetic fluorogenic substrate used primarily for the detection and measurement of enzyme activity, particularly N-acetyl-beta-D-glucosaminidase (NAGase). This compound consists of a chitin monomer (N-acetyl-beta-D-glucosaminide) and 4-methylumbelliferone (7-hydroxy-4-methylcoumarin), making it highly suitable for fluorescence-based assays .
科学研究应用
4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide is widely used in various scientific research fields:
作用机制
Target of Action
The primary target of 4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide (4-MUF-NAG) is the enzyme N-acetyl-β-D-glucosaminidase (NAGase) . NAGase is a type of hexosaminidase that hydrolyzes terminal, non-reducing N-acetyl-D-glucosamine residues in N-acetyl-β-D-glucosaminides .
Mode of Action
4-MUF-NAG acts as a fluorogenic substrate for NAGase . The enzyme’s functionality is assessed by its ability to hydrolyze the N-acetyl-D-glucosamine (NAG) residue in 4-MUF-NAG . Upon hydrolysis, a fluorescent product is released, which can be detected and measured .
Biochemical Pathways
The hydrolysis of 4-MUF-NAG by NAGase is part of the broader chitin degradation pathway. Chitin, a long-chain polymer of N-acetylglucosamine, is broken down by various enzymes, including chitinase and NAGase . The activity of these enzymes can affect various biological processes, including fungal growth .
Pharmacokinetics
Its solubility in dmf is known to be 20 mg/ml , which could influence its bioavailability.
Result of Action
The hydrolysis of 4-MUF-NAG by NAGase results in the release of a fluorescent product . This fluorescence can be used to measure the activity of NAGase in various samples, such as soil samples or culture filtrates . Therefore, the action of 4-MUF-NAG can provide valuable information about the presence and activity of NAGase and, by extension, about biological processes such as chitin degradation and fungal growth .
Action Environment
The action of 4-MUF-NAG is influenced by environmental factors such as pH. For instance, its fluorescence is observed at an excitation wavelength of 365 nm and an emission wavelength of 445 nm in an aqueous buffer at pH 5.0, after cleavage by β-N-acetylglucosaminidase . Therefore, the pH of the environment can significantly influence the action, efficacy, and stability of 4-MUF-NAG .
生化分析
Biochemical Properties
4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide is a substrate for several enzymes, including N-acetyl-β-D-glucosaminidase (NAGase), Chitinase, and N-acetylhexosaminidase . The functionality of these enzymes is assessed by their ability to hydrolyze the N-acetyl-D-glucosamine (NAG) residue in 4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide .
Molecular Mechanism
The molecular mechanism of action of 4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide involves its hydrolysis by enzymes such as NAGase. This hydrolysis releases N-acetyl-D-glucosamine, which can then participate in various biochemical reactions .
Temporal Effects in Laboratory Settings
It is known that this compound is unstable in aqueous solutions and should be reconstituted just prior to use .
Metabolic Pathways
4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide is involved in the metabolic pathway of N-acetyl-D-glucosamine, a monomer of chitin. It is hydrolyzed by enzymes such as NAGase, releasing N-acetyl-D-glucosamine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide typically involves the coupling of 4-methylumbelliferone with N-acetyl-beta-D-glucosaminide. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide primarily undergoes hydrolysis reactions catalyzed by enzymes like N-acetyl-beta-D-glucosaminidase. This hydrolysis results in the cleavage of the glycosidic bond, releasing 4-methylumbelliferone, which is fluorescent .
Common Reagents and Conditions
Reagents: Enzymes such as N-acetyl-beta-D-glucosaminidase, chitinase.
Conditions: Aqueous buffer solutions, typically at pH 5.0 for optimal enzyme activity.
Major Products
The major product formed from the hydrolysis of 4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide is 4-methylumbelliferone, which exhibits strong fluorescence and can be easily quantified .
相似化合物的比较
4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide is unique due to its high sensitivity and specificity as a fluorogenic substrate. Similar compounds include:
4-Methylumbelliferyl-beta-D-glucopyranoside: Used for detecting beta-glucosidase activity.
4-Nitrophenyl-N-acetyl-beta-D-glucosaminide: Another substrate for N-acetyl-beta-D-glucosaminidase, but with a different detection method.
4-Methylumbelliferyl-6-sulfo-N-acetyl-beta-D-glucosaminide: Used for more specific enzyme assays involving sulfated substrates.
These compounds share similar applications but differ in their specific enzyme targets and detection methods, highlighting the versatility and specificity of 4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide .
属性
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO8/c1-8-5-14(22)26-12-6-10(3-4-11(8)12)25-18-15(19-9(2)21)17(24)16(23)13(7-20)27-18/h3-6,13,15-18,20,23-24H,7H2,1-2H3,(H,19,21)/t13-,15-,16-,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTHLCFVVACBSA-JVNHZCFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20885659 | |
| Record name | 2H-1-Benzopyran-2-one, 7-[[2-(acetylamino)-2-deoxy-.beta.-D-glucopyranosyl]oxy]-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Sigma-Aldrich MSDS] | |
| Record name | 4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11188 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
37067-30-4 | |
| Record name | 4-Methylumbelliferyl 2-acetamido-2-deoxy-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37067-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-2-one, 7-[[2-(acetylamino)-2-deoxy-.beta.-D-glucopyranosyl]oxy]-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1-Benzopyran-2-one, 7-[[2-(acetylamino)-2-deoxy-.beta.-D-glucopyranosyl]oxy]-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[[2-acetamido-2-deoxy-β-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



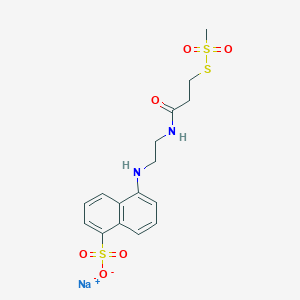

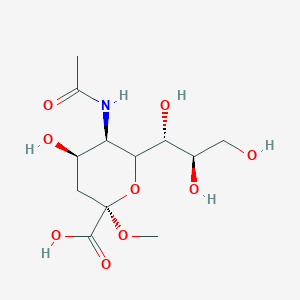

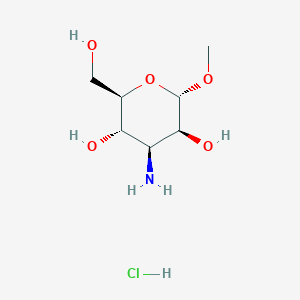


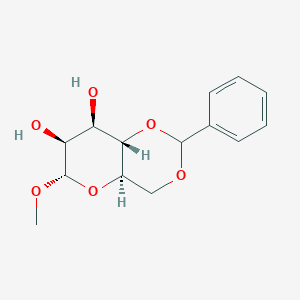
![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13689.png)



